molecular formula C14H16F2O2 B8750942 8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decane

8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decane

Cat. No. B8750942
M. Wt: 254.27 g/mol
InChI Key: SDOWJHIUOMEXTD-UHFFFAOYSA-N
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Patent
US06599590B2

Procedure details

A Grignard reagent prepared from dried magnesium and 50 g (0.26 mol) of 1-bromo-3,5-diflorobenzene in THF was added dropwide at room temperature to a solution of 34 g (0.22 mol) of cyclohexanedion monoethylene ketal in 500 ml of THF and the mixture was stirred for 5 hours. The reaction solution was added to 500 ml of a saturated ammonium chloride and the mixture was stirred. The reaction product was extracted with ether. The extract was dried over magnesium sulfate and the solvent was distilled off. The residue and 2 g of p-toluenesulfonic acid were added to 300 ml of toluene, and the mixture was refluxed for 3 hours, while removing the produced water using Dean-Stark. The reaction solution was washed successively with water, a saturated aqueous sodium carbonate and water, dried over magnesium sulfate, and then the solvent was distilled off. The residue was purified by column chromatography on silica gel (eluting solvent: heptane/ethyl acetate=3/1), and the solvent was distilled off under reduced pressure. The residue thus obtained was hydrogenated in ethanol in the presence of 2 g of 5% palladium/carbon. The catalyst was filtered off and then the solvent was distilled off to afford 31 g (0.12 mol) of 4-(3,5-difluorophenyl)-cyclohexanone mono-ethylene ketal.
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
2 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[C:7]([F:9])[CH:6]=[C:5]([F:10])[CH:4]=1.[CH2:11]1[O:21][C:14]2([CH2:19][CH2:18][CH2:17][CH2:16][C:15]2=O)[O:13][CH2:12]1.[Cl-].[NH4+]>C1COCC1.C(O)C.[Pd]>[CH2:11]1[O:21][C:14]2([CH2:19][CH2:18][CH:17]([C:3]3[CH:8]=[C:7]([F:9])[CH:6]=[C:5]([F:10])[CH:4]=3)[CH2:16][CH2:15]2)[O:13][CH2:12]1 |f:3.4|

Inputs

Step One
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
34 g
Type
reactant
Smiles
C1COC2(C(CCCC2)=O)O1
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred
EXTRACTION
Type
EXTRACTION
Details
The reaction product was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
The residue and 2 g of p-toluenesulfonic acid were added to 300 ml of toluene
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
while removing the produced water using Dean-Stark
WASH
Type
WASH
Details
The reaction solution was washed successively with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium carbonate and water, dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (eluting solvent: heptane/ethyl acetate=3/1)
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1COC2(CCC(CC2)C2=CC(=CC(=C2)F)F)O1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.12 mol
AMOUNT: MASS 31 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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